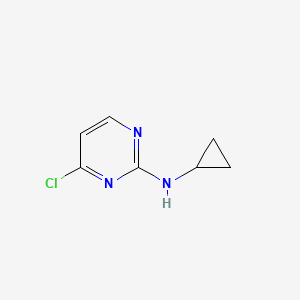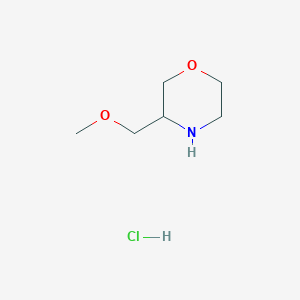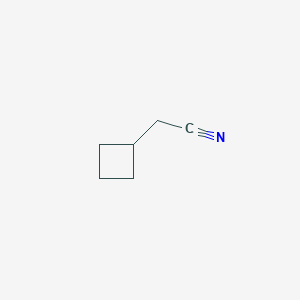
4-Chloro-N-cyclopropylpyrimidin-2-amine
Vue d'ensemble
Description
4-Chloro-N-cyclopropylpyrimidin-2-amine is a chemical compound with the molecular formula C7H8ClN3 . It is used in scientific research and has diverse applications ranging from drug development to agricultural studies.
Synthesis Analysis
The synthesis of amines, such as 4-Chloro-N-cyclopropylpyrimidin-2-amine, can be achieved through various methods. These include the reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), and reductive amination of aldehydes or ketones .Molecular Structure Analysis
The molecular weight of 4-Chloro-N-cyclopropylpyrimidin-2-amine is 169.61 . The compound has a polar surface area (PSA) of 37.81 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-N-cyclopropylpyrimidin-2-amine include a molecular weight of 169.61 , a polar surface area (PSA) of 37.81 , and a LogP value of 1.77730 . The compound is stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
4-Chloro-N-cyclopropylpyrimidin-2-amine is involved in various chemical reactions and syntheses. For instance, it is used in the Kabachnik–Fields reaction for the efficient one-pot synthesis of α-aminophosphonates, involving a condensation reaction of related compounds (P. S. Reddy, P. V. G. Reddy, & S. Reddy, 2014). Additionally, this chemical has been a subject of molecular structure investigations using experimental and theoretical techniques like FT-IR, FT-Raman, NMR, and DFT. These studies help in understanding the molecular stability, charge localization, and electronic properties of the compound (S. Aayisha et al., 2019).
Crystallography and Molecular Interactions
Research into the crystal and molecular structures of related compounds, such as benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine, provides insights into their conformational differences and hydrogen-bonding interactions, which are crucial for understanding their chemical behavior (L. Odell et al., 2007). Studies also explore the non-covalent interactions in related thioureas, including hydrogen bonds, van der Waals interactions, and steric effects, which are key to understanding their stability and reactivity (Yu Zhang et al., 2018).
Regioselectivity and Reaction Mechanisms
Research on the regioselective amination of substituted dichloropyrimidines, including compounds similar to 4-Chloro-N-cyclopropylpyrimidin-2-amine, reveals how different nucleophiles influence the product formation. This understanding is crucial for targeted chemical synthesis (Sean M. Smith & S. Buchwald, 2016). Studies also delve into the SN(ANRORC) mechanism in the amination of halogenopyrimidines, providing deeper insights into the reaction pathways and intermediate formations (A. P. Kroon & H. Plas, 2010).
Synthetic Applications and Biological Activity
There's interest in synthesizing N-substituted pyrimidinyl-2-amines, like 4-Chloro-N-cyclopropylpyrimidin-2-amine, for their potential biological activities. For example, some compounds in this class have been evaluated for their anti-cancer activity against non-small cell lung carcinoma cells, highlighting the compound's relevance in medicinal chemistry (Borvornwat Toviwek et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
4-chloro-N-cyclopropylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-6-3-4-9-7(11-6)10-5-1-2-5/h3-5H,1-2H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFVMENGWWDLLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647970 | |
| Record name | 4-Chloro-N-cyclopropylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-cyclopropylpyrimidin-2-amine | |
CAS RN |
1044771-76-7 | |
| Record name | 4-Chloro-N-cyclopropylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















